Deoxystreptamine-kanosaminide

Description

Structure

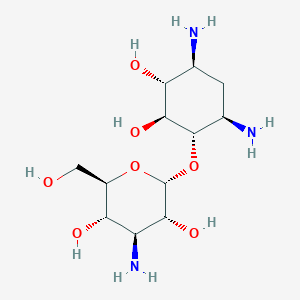

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYNTQYMFOTKRF-OSDBSAJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942961 | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20744-51-8 | |

| Record name | Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of the Kanamycin Core: A Technical Guide on the Deoxystreptamine-Kanosaminide Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathways leading to the formation of the deoxystreptamine-kanosaminide core, a fundamental component of the kanamycin (B1662678) family of aminoglycoside antibiotics. This document outlines the key enzymatic steps, intermediate molecules, and regulatory mechanisms involved in the synthesis of 2-deoxystreptamine (B1221613) (2-DOS) and kanosamine, and their subsequent linkage. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and antibiotic drug development.

Introduction to Kanamycin and its Core Structure

Kanamycin is a potent aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3] Its structure is characterized by a central 2-deoxystreptamine (2-DOS) ring glycosidically linked to two amino sugars, one of which is kanosamine (3-amino-3-deoxy-D-glucose). The biosynthesis of this complex molecule is a multi-step process involving distinct pathways for the formation of 2-DOS and kanosamine, followed by their assembly and further modifications. Understanding these pathways is crucial for the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

Biosynthesis of 2-Deoxystreptamine (2-DOS)

The biosynthesis of 2-DOS, the central scaffold of most clinically important aminoglycosides, proceeds from the primary metabolite D-glucose-6-phosphate.[4] This pathway involves a series of enzymatic reactions that cyclize and modify the sugar backbone.

The initial and committing step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), the first carbocyclic intermediate.[4] This reaction is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), a single enzyme that utilizes NAD+ and Co2+ as cofactors.[4] The subsequent steps involve two sequential transamination reactions, ultimately yielding 2-deoxystreptamine. The first transamination of DOI produces 2-deoxy-scyllo-inosamine. A second transamination at a different position, following a dehydrogenation step, leads to the formation of 2-deoxystreptamine.[5] Glutamine serves as the primary amino donor for these transamination reactions.[5]

Figure 1: Biosynthesis pathway of 2-Deoxystreptamine from D-Glucose-6-Phosphate.

Biosynthesis of Kanosamine

Kanosamine (3-amino-3-deoxy-D-glucose) is an aminosugar component of kanamycin.[6] Interestingly, bacteria have evolved at least two distinct pathways for its synthesis, starting from different precursors.

The UDP-Glucose Dependent Pathway

One well-characterized pathway for kanosamine biosynthesis begins with UDP-glucose. This pathway has been observed in species like Amycolatopsis mediterranei.[7][8][9] The key steps involve the oxidation of UDP-glucose to UDP-3-keto-D-glucose, followed by a transamination reaction to form UDP-kanosamine. Subsequent enzymatic steps, including the action of a phosphatase, yield kanosamine.[8]

Figure 2: Kanosamine biosynthesis pathway starting from UDP-Glucose.

The Glucose-6-Phosphate Dependent Pathway

An alternative pathway for kanosamine biosynthesis, found in organisms such as Bacillus subtilis and Bacillus cereus, starts from glucose-6-phosphate.[6][9][10] This pathway is encoded by the ntd or kab operons.[6][10] The process is initiated by the oxidation of glucose-6-phosphate at the C-3 position by a dehydrogenase (e.g., NtdC/KabC).[9][10] The resulting 3-oxo-glucose-6-phosphate undergoes transamination, catalyzed by a pyridoxal (B1214274) phosphate-dependent aminotransferase (e.g., NtdA/KabA), to form kanosamine-6-phosphate.[6][9][10] Finally, a phosphatase (e.g., NtdB/KabB) removes the phosphate (B84403) group to yield kanosamine.[6][9][10]

Figure 3: Kanosamine biosynthesis pathway starting from Glucose-6-Phosphate.

Assembly of the this compound Core and Kanamycin Biosynthesis

The formation of the core structure of kanamycin involves the glycosylation of 2-DOS with kanosamine. This crucial step is catalyzed by a glycosyltransferase. The biosynthesis of the complete kanamycin molecule is complex and can proceed through parallel pathways.[3][11]

In the biosynthesis of kanamycin, a key glycosyltransferase exhibits substrate promiscuity, meaning it can attach different sugar moieties to the 2-DOS core, leading to the formation of different kanamycin variants.[3][11][12] For instance, the attachment of kanosamine to 2-DOS is a critical step in forming the kanamycin backbone. Subsequent modifications, such as additional glycosylations and other enzymatic transformations, lead to the final active kanamycin molecules.[11][13]

Figure 4: Simplified schematic of the assembly of the this compound core.

Quantitative Data

Currently, publicly available quantitative data on the enzyme kinetics and metabolite concentrations for the entire this compound biosynthesis pathway is limited. However, some studies have characterized individual enzymes. The kinetic parameters for the enzymes of the kab operon from Bacillus cereus UW85 involved in kanosamine biosynthesis from glucose-6-phosphate have been reported.[10] The initial step catalyzed by KabC is noted to be significantly slower than the subsequent reactions catalyzed by KabA and KabB, suggesting it may be a rate-limiting step in this pathway.[10]

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| KabC | Glucose-6-phosphate | 1300 ± 200 | 0.0021 ± 0.0001 | [10] |

| KabA | 3-oxo-glucose-6-phosphate | 1.8 ± 0.2 | 1.9 ± 0.04 | [10] |

| KabB | Kanosamine-6-phosphate | 7.9 ± 0.8 | 0.82 ± 0.02 | [10] |

| Table 1: Kinetic Parameters of Enzymes in the Kanosamine Biosynthesis Pathway from Bacillus cereus UW85. |

Experimental Protocols

General Workflow for Characterizing Biosynthetic Enzymes

References

- 1. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Tobramycin A from Streptomyces tenebrarius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin (B1681333), a potent aminoglycoside antibiotic, has been a crucial therapeutic agent against severe Gram-negative bacterial infections for decades. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of Tobramycin A from its natural source, Streptomyces tenebrarius (now reclassified as Streptoalloteichus tenebrarius). It details the experimental protocols for the fermentation, isolation, and purification of Tobramycin, and presents quantitative data on its production, particularly in genetically engineered strains. Furthermore, this guide illustrates the intricate biosynthetic pathway and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

Discovery and Origin

Tobramycin was first identified as a component of the nebramycin (B1172076) complex, a mixture of related aminoglycoside antibiotics produced by the soil actinomycete Streptomyces tenebrarius. The producing organism was first described in 1967. Subsequent phylogenetic analysis based on 16S rRNA gene sequencing led to its reclassification into the genus Streptoalloteichus, and it is now formally known as Streptoalloteichus tenebrarius.

Initial research on the nebramycin complex revealed that S. tenebrarius primarily produces carbamoyltobramycin, which is then converted to Tobramycin through a chemical hydrolysis step. This discovery was pivotal for the development of the commercial production process for this important antibiotic.

Biosynthesis of Tobramycin A

The biosynthesis of Tobramycin is a complex enzymatic process that originates from the primary metabolite D-glucose-6-phosphate. The complete biosynthetic gene cluster (BGC) for tobramycin has been isolated and characterized from S. tenebrarius. The pathway involves the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) ring, which is a common structural feature of many aminoglycoside antibiotics. This is followed by a series of glycosylation and modification steps to yield the final carbamoyltobramycin molecule.

Genetic engineering efforts have focused on enhancing Tobramycin production by manipulating its biosynthetic pathway. A key strategy involves blocking the competing metabolic pathway for the biosynthesis of a related aminoglycoside, apramycin (B1230331). This is achieved by knocking out genes essential for apramycin production, such as aprK, which encodes a putative NDP-octodiose synthase.[1][2] This metabolic engineering approach redirects the flux of common precursors towards the tobramycin biosynthetic pathway, leading to increased yields of carbamoyltobramycin.[1] Further improvements have been achieved by overexpressing the entire tobramycin BGC in an apramycin-knockout strain.[2]

Quantitative Data

Tobramycin Production in Wild-Type and Engineered S. tenebrarius Strains

Significant improvements in carbamoyltobramycin and tobramycin production have been achieved through metabolic engineering of S. tenebrarius. The following table summarizes production titers from various studies. Direct comparison of titers can be challenging due to variations in fermentation conditions and analytical methods across different studies.

| Strain | Genetic Modification | Product Measured | Titer | Fold Increase | Reference |

| S. tenebrarius Tt-49 (mutant) | UV mutagenesis | Carbamoyltobramycin | 5869 u/ml | 1.8x vs. parent | [3] |

| S. tenebrarius T106 | ΔaprH-M | Carbamoyltobramycin | - | Significant increase | [4][5] |

| S. tenebrarius ST316 | ΔaprK | Carbamoyltobramycin | - | Obvious increase | [6] |

| S. tenebrarius ST318 | ΔaprK, ΔtobZ | Tobramycin | - | Single metabolite | [6] |

| S. tenebrarius 2444 ΔaprK_1-17L | Inactivation of aprK and introduction of an extra copy of the tobramycin BGC | Carbamoyltobramycin | - | 3-4x vs. ΔaprK strain | [2][7] |

| Engineered S. tenebrarius | Combined overexpression of tobO and knockout of tobR | Carbamoyltobramycin | 3.76 g/L | 1.42x vs. starting strain | [1][8] |

Minimum Inhibitory Concentrations (MIC) of Tobramycin

Tobramycin exhibits potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa. The following table presents representative MIC values.

| Organism | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Clinical Isolates (CF patients) | MIC₅₀: 1, MIC₉₀: 8 | [9] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 1.0 | [10][11] |

| Pseudomonas aeruginosa | Clinical Isolate (higher-MIC) | 4.0 | [11] |

Experimental Protocols

Fermentation of Streptomyces tenebrarius

The production of carbamoyltobramycin is achieved through submerged aerobic fermentation of S. tenebrarius.

4.1.1. Seed Culture Medium

A typical seed culture medium composition is as follows (in g/L):

-

Glucose: 5

-

Corn flour: 20

-

Corn starch: 20

-

Soybean meal: 15

-

KCl: 1

-

CaCl₂: 0.25

-

KH₂PO₄: 0.5

-

MgSO₄: 5

-

pH: 7.4[5]

4.1.2. Production Medium

A representative production medium for carbamoyltobramycin fermentation contains (in g/L):

-

Soluble starch: 20

-

Beef extract: 1

-

KNO₃: 1

-

K₂HPO₄·3H₂O: 0.5

-

NaCl: 0.5

-

MgSO₄·7H₂O: 0.5

-

FeSO₄·7H₂O: 0.01

-

Agar: 15 (for solid medium)

-

pH: 7.2[12]

4.1.3. Fermentation Conditions

-

Inoculate the seed culture medium with spores of S. tenebrarius.

-

Incubate the seed culture at 37°C for approximately 20 hours with agitation (e.g., 220 rpm).[5]

-

Transfer the seed culture to the production medium at an inoculation volume of 10% (v/v).[3]

-

Conduct the production fermentation at 37°C for 120 hours with agitation.[5]

-

Maintain aerobic conditions by ensuring adequate aeration and agitation. Dissolved oxygen is a critical parameter for optimal production.[3]

Isolation and Purification of Tobramycin

The downstream processing involves the extraction of carbamoyltobramycin from the fermentation broth, its conversion to Tobramycin, and subsequent purification.

4.2.1. Harvesting and Clarification

-

Harvest the fermentation broth at the end of the cultivation period.

-

Separate the mycelium from the broth by filtration or centrifugation to obtain a clarified supernatant containing carbamoyltobramycin.

4.2.2. Alkaline Hydrolysis of Carbamoyltobramycin

-

Adjust the pH of the clarified fermentation filtrate to 7.0-7.5.[13]

-

Subject the filtrate to alkaline hydrolysis to convert carbamoyltobramycin to Tobramycin. This is typically achieved by adding a base such as sodium hydroxide. The reaction can be carried out at elevated temperatures (e.g., 80°C) to accelerate the hydrolysis.

4.2.3. Ion-Exchange Chromatography

-

Adjust the pH of the hydrolyzed solution to 5.0-6.0.[13]

-

Load the solution onto a cation-exchange chromatography column (e.g., Amberlite CG-50, NH₄⁺-form).[13]

-

Wash the column with water to remove unbound impurities.

-

Elute Tobramycin using a gradient of aqueous ammonia (B1221849) (e.g., 0 to 0.3 N).[13]

-

Collect the fractions containing Tobramycin.

4.2.4. Crystallization and Final Purification

-

Pool the fractions containing Tobramycin and concentrate the solution.

-

Crystallize Tobramycin from a suitable solvent, such as an alcohol solution.

-

Further purification steps, such as additional ion-exchange chromatography and recrystallization, may be employed to achieve the desired purity of the final product.

Characterization and Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of Tobramycin and its related substances. Due to the lack of a strong UV chromophore in Tobramycin, several detection methods are employed:

-

Pulsed Amperometric Detection (PAD): This is a highly selective and sensitive method for the analysis of aminoglycosides. The European Pharmacopoeia describes an HPLC-PAD method for Tobramycin analysis.[14]

-

UV Detection after Derivatization: Tobramycin can be derivatized with a UV-absorbing agent, such as o-phthalaldehyde (B127526) (OPA), prior to HPLC analysis to enable UV detection.

-

Refractive Index (RI) Detection: This method can be used for the direct detection of Tobramycin without derivatization.[15]

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry provides high sensitivity and specificity for the identification and quantification of Tobramycin and its impurities.[4][5]

A typical HPLC method for Tobramycin analysis may involve a C18 column with an ion-pair reagent in the mobile phase to improve retention and peak shape.[15]

Conclusion

The discovery of Tobramycin from Streptomyces tenebrarius represents a significant milestone in the history of antibiotics. The elucidation of its biosynthetic pathway has opened avenues for metabolic engineering to enhance its production and create novel derivatives. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the production and optimization of this vital therapeutic agent. Continued research into the genetic and regulatory networks governing Tobramycin biosynthesis holds the potential for further improvements in the efficiency and sustainability of its production.

References

- 1. Improving the production of carbamoyltobramycin by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Engineering Streptomyces tenebrarius to synthesize single component of carbamoyl tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the production of carbamoyltobramycin by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Changes in MIC alter responses of Pseudomonas aeruginosa to tobramycin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization and utilization of methyltransferase for apramycin production in Streptoalloteichus tenebrarius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phmethods.net [phmethods.net]

- 14. clinichrom.com [clinichrom.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deoxystreptamine-Kanosaminide: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxystreptamine-kanosaminide, also known as Tobramycin (B1681333) A, is an aminoglycoside antibiotic and a key impurity of the broad-spectrum antibiotic Tobramycin. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is crucial for quality control in pharmaceutical manufacturing and for further research into its biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its purification and analysis, and a visualization of its biosynthetic pathway and mechanism of action.

Physicochemical Properties

This compound is a polar molecule characterized by a 2-deoxystreptamine (B1221613) core glycosidically linked to a kanosamine moiety. Its structure is fundamental to its biological activity and influences its physical properties.

General and Chemical Properties

A summary of the key identifiers and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | PubChem |

| Synonyms | Tobramycin A, Antibiotic NK 1012-2 | PubChem, SynZeal |

| CAS Number | 20744-51-8 | PubChem, SynZeal |

| Molecular Formula | C₁₂H₂₅N₃O₇ | PubChem |

| Molecular Weight | 323.34 g/mol | PubChem |

Physical Properties

The physical properties of this compound are summarized in Table 2. It should be noted that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Melting Point | >135 °C (decomposition) (Predicted) | ChemicalBook |

| Boiling Point | 613.3 °C (Predicted) | ChemicalBook |

| Density | 1.56 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (with heating and sonication) | ChemicalBook |

| pKa | 13.07 (Predicted) | ChemicalBook |

| XLogP3 | -5.1 | PubChem |

| Polar Surface Area | 198 Ų | PubChem |

Experimental Protocols

Accurate characterization and quantification of this compound are essential for quality control and research purposes. The following sections outline detailed methodologies for its purification and analysis.

Purification of this compound (as a Tobramycin Impurity)

This protocol is adapted from established methods for the purification of tobramycin and its related impurities.[1][2]

Objective: To isolate and purify this compound from a mixture containing tobramycin and other related substances.

Materials:

-

Crude tobramycin hydrolysate containing this compound

-

Macroporous weak-acid cation exchange resin (e.g., D151)

-

Hydrochloric acid (HCl)

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) solution (3%)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (1.00 mol/L)

-

Pure water

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Initial pH Adjustment: Adjust the pH of the tobramycin hydrolysate to 8.00 using hydrochloric acid.

-

First Column Chromatography:

-

Load the pH-adjusted solution onto a pre-equilibrated macroporous weak-acid cation exchange resin column.

-

Wash the column with a 3% ammonium sulfate solution to remove impurities. The volume of the wash should be approximately 25% of the column volume. Monitor the effluent using TLC to ensure impurities are removed.

-

Elute the desired compounds with a 1.00 mol/L ammonium hydroxide solution and collect the eluent.

-

-

Concentration: Concentrate the collected ammonium hydroxide eluent under reduced pressure.

-

Second pH Adjustment and Column Chromatography:

-

Adjust the pH of the concentrated eluent to 8.00 with ammonium hydroxide.

-

Load the solution onto a fresh macroporous weak-acid cation exchange resin column.

-

Wash the column with 3% ammonium sulfate solution to further remove impurities.

-

Elute the column with pure water to remove the ammonium sulfate.

-

Elute the purified this compound and tobramycin with 1.00 mol/L ammonium hydroxide and collect the eluent.

-

-

Final Processing:

-

Adjust the pH of the final eluent to a range of 4.00-5.50 with hydrochloric acid.

-

Load the solution onto a macroporous anion exchange resin (e.g., 122 resin, D301 resin, or D315 resin) and elute with pure water.

-

Concentrate the final eluent, crystallize, and dry the purified product.

-

Analytical Characterization

This method is highly sensitive for the analysis of tobramycin and its impurities.[3][4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with an eluent generator and a pulsed amperometric detector with a gold working electrode.

-

Anion-exchange column (e.g., CarboPac PA1).

Chromatographic Conditions:

-

Eluent: Potassium hydroxide (KOH) generated by an eluent generator.

-

Detection: Integrated Pulsed Amperometry.

-

Flow Rate: As per column manufacturer's recommendation.

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in pure water to a known concentration.

-

Injection: Inject a defined volume of the sample solution into the HPAE-IPAD system.

-

Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to a reference standard.

NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine the pKa values of the individual amino groups.[5][6]

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation for pKa Determination:

-

Dissolve the sample in D₂O.

-

Perform a series of NMR experiments at varying pD values, adjusted using NaOD and DCl.

Data Acquisition and Analysis:

-

Acquire ¹H, ¹³C, and ¹⁵N-¹H HMBC spectra at each pD value.

-

Plot the chemical shifts of the nuclei adjacent to the amino groups as a function of pD.

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the respective amino group.

Biological Context and Signaling Pathways

This compound is a product of the tobramycin biosynthetic pathway in Streptomyces tenebrarius. Like other aminoglycosides, its mode of action involves targeting the bacterial ribosome, thereby inhibiting protein synthesis.

Biosynthetic Pathway of Tobramycin

The biosynthesis of tobramycin is a complex enzymatic process starting from D-glucose. The following diagram illustrates the key steps in the formation of the 2-deoxystreptamine core and its subsequent glycosylation to form tobramycin, of which this compound is a precursor.

Caption: Biosynthetic pathway of Tobramycin from D-Glucose.

Mechanism of Action: Targeting the Bacterial Ribosome

Aminoglycosides, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This interaction interferes with protein synthesis in several ways, leading to bacterial cell death.

Caption: Mechanism of action of aminoglycoside antibiotics.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its purification and characterization. The visualization of its biosynthetic pathway and mechanism of action offers valuable context for researchers in drug development and microbiology. A thorough understanding of this compound is paramount for ensuring the quality and safety of tobramycin-based pharmaceuticals and for exploring the potential of novel aminoglycoside derivatives.

References

- 1. [A novel laboratory method of isolation and purification of tobramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105732738A - Tobramycin purification method - Google Patents [patents.google.com]

- 3. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Deoxystreptamine-Kanosaminide Aminoglycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of deoxystreptamine-kanosaminide aminoglycosides, a critical subclass of antibiotics that combat bacterial infections by targeting the ribosome. By understanding how specific structural modifications influence antibacterial potency, researchers can better design novel derivatives with enhanced efficacy and reduced toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and research workflows.

Introduction to this compound Aminoglycosides

Aminoglycosides are a class of potent, broad-spectrum antibiotics characterized by amino sugars linked glycosidically to a central aminocyclitol core.[1] The this compound structure is a fundamental scaffold within the 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) subgroup, which includes the clinically important kanamycin (B1662678) antibiotic family.[2][3][4] This family, which comprises kanamycin A, kanamycin B, tobramycin, and dibekacin, is defined by a 2-deoxystreptamine (Ring II) core linked to a kanosaminide (Ring I, a 3-amino-3-deoxy-D-glucose) and another amino sugar at positions 4 and 6, respectively.[2][5][6][7]

The primary mechanism of action for these molecules is the inhibition of protein synthesis.[1][4][8] They bind with high affinity to the decoding A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][4][8][9] This interaction disrupts the fidelity of translation, causing codon misreading and ultimately leading to the production of non-functional or toxic proteins, which results in bacterial cell death.[9][10]

The SAR of this class is primarily dictated by the nature and position of substituents—particularly amino and hydroxyl groups—on the kanosaminide ring (Ring I) and the deoxystreptamine ring (Ring II).[2][11] These groups are crucial for forming specific hydrogen bonds with the rRNA target, influencing both binding affinity and antibacterial activity.[2]

Core Structure and Mechanism of Action

The fundamental structure consists of two key moieties: the central 2-deoxystreptamine ring and the kanosaminide ring attached at the 4-position. Modifications to this core, particularly on the kanosaminide ring, have profound effects on activity.

The antibacterial effect is initiated by the binding of the aminoglycoside to the A-site of the 16S rRNA. This binding event stabilizes a conformation that mimics the recognition of a correct codon-anticodon pair, thereby reducing the accuracy of tRNA selection and inhibiting the translocation step of elongation.[9]

Quantitative Structure-Activity Relationship Data

The antibacterial potency of this compound derivatives is highly dependent on the substituents at the 2'- and 6'-positions of the kanosaminide ring (Ring I). The following tables summarize the in vitro inhibitory activities of key kanamycin analogs against bacterial ribosomes and their minimum inhibitory concentrations (MICs) against representative bacterial strains.

Inhibition of Bacterial In Vitro Translation

The half-maximal inhibitory concentration (IC50) measures the drug's potency in inhibiting protein synthesis in a cell-free system. This assay provides a direct measure of the drug-target interaction, independent of cellular uptake or efflux.

| Compound | 2'-Substituent | 6'-Substituent | IC50 (µg/mL) on Wild-Type E. coli Ribosomes |

| Kanamycin A | OH | NH2 | 0.04 |

| Kanamycin B | NH2 | NH2 | 0.02 |

| Kanamycin C | NH2 | OH | 0.3 |

| Tobramycin | NH2 | NH2 (3'-deoxy) | 0.02 |

| Dibekacin | NH2 | NH2 (3',4'-dideoxy) | 0.02 |

| 2'-NH2-6'-OH-kanamycin A | NH2 | OH | 0.4 |

| 2'-OH-6'-OH-kanamycin A | OH | OH | 2.0 |

| (Data sourced from literature[8]) |

Key Findings:

-

A 6'-amino (NH2) group is critical for high potency. Replacing it with a hydroxyl (OH) group, as in Kanamycin C, reduces activity by approximately 15-fold compared to Kanamycin B.[8]

-

The presence of a 2'-amino group (Kanamycin B) slightly enhances activity compared to a 2'-hydroxyl group (Kanamycin A).[8]

-

The combination of a 6'-OH and a 2'-OH group results in a significant loss of inhibitory activity.[8]

-

Modifications at the 3' and 4' positions (Tobramycin, Dibekacin) do not negatively impact the direct inhibition of wild-type ribosomes.[2]

Antibacterial Activity (Minimum Inhibitory Concentration)

MIC values represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism, providing a measure of in vivo effectiveness.

| Compound | 2'-Substituent | 6'-Substituent | E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa ATCC 27853 |

| Kanamycin A | OH | NH2 | 1 | 1 | 16 |

| Kanamycin B | NH2 | NH2 | 1 | 1 | 4 |

| Kanamycin C | NH2 | OH | 8 | 4 | >64 |

| Tobramycin | NH2 | NH2 (3'-deoxy) | 0.5 | 0.25 | 0.5 |

| 2'-NH2-6'-OH-kanamycin A | NH2 | OH | 16 | 8 | >64 |

| 2'-OH-6'-OH-kanamycin A | OH | OH | 64 | 32 | >64 |

| (Data is a representation from multiple sources, primarily focused on the trends observed in literature[8][12]) |

Key Findings:

-

The MIC data strongly correlates with the in vitro translation inhibition data.

-

The 6'-NH2 group is essential for broad-spectrum antibacterial activity, especially against P. aeruginosa. Derivatives with a 6'-OH group are largely ineffective against this pathogen.[8]

-

Kanamycin B, with two amino groups on Ring I, shows better activity against P. aeruginosa than Kanamycin A, which has one amino and one hydroxyl group.[8]

-

Tobramycin generally exhibits the most potent activity across the tested strains.

Experimental Protocols

The determination of SAR relies on standardized and reproducible experimental methods. Below are detailed protocols for the key assays used to generate the quantitative data presented above.

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli ATCC 25922)

-

Antimicrobial stock solutions

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13] d. Dilute this adjusted suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.[13]

-

Antibiotic Dilution Series: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate.[14] b. Prepare a 2x concentrated stock solution of the test antibiotic in CAMHB. c. Add 100 µL of the 2x antibiotic stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[14] Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[14]

-

Inoculation and Incubation: a. Within 15-30 minutes of preparing the standardized inoculum, add 100 µL of the inoculum to each well from column 1 to 11. This brings the final bacterial concentration to approximately 5 x 10^5 CFU/mL and the final antibiotic concentrations to the desired test range.[13] b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]

-

Result Interpretation: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system derived from rabbit reticulocytes or E. coli.

Materials:

-

Nuclease-treated Rabbit Reticulocyte Lysate (commercial kits available, e.g., from Promega).[16]

-

Amino acid mixture (minus methionine or leucine, depending on the radiolabel used).

-

[35S]-Methionine or [3H]-Leucine.

-

Reporter mRNA (e.g., Luciferase mRNA).

-

Aminoglycoside derivatives at various concentrations.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: a. On ice, prepare a master mix containing the rabbit reticulocyte lysate, an energy-generating system (ATP, GTP), amino acids (minus the one to be radiolabeled), and the reporter mRNA.[17] b. Aliquot the master mix into reaction tubes. c. Add the aminoglycoside derivatives at a range of final concentrations to the respective tubes. Include a no-drug control. d. Initiate the translation reaction by adding the radiolabeled amino acid (e.g., [35S]-Methionine).[18]

-

Incubation: a. Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Quantification of Protein Synthesis: a. Stop the reaction by placing the tubes on ice. b. To precipitate the newly synthesized proteins, add a solution of cold 10% Trichloroacetic acid (TCA). c. Collect the precipitated protein by vacuum filtration through glass fiber filters. d. Wash the filters extensively with 5% TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids. e. Dry the filters completely.

-

Data Analysis: a. Place each filter in a scintillation vial with scintillation fluid. b. Measure the incorporated radioactivity using a scintillation counter. c. The amount of radioactivity is directly proportional to the amount of protein synthesized. d. Plot the percentage of inhibition of protein synthesis against the logarithm of the drug concentration. e. The IC50 value is determined as the drug concentration that causes a 50% reduction in protein synthesis compared to the no-drug control.

Workflow for SAR Studies

The investigation of structure-activity relationships for novel aminoglycoside derivatives follows a logical and iterative workflow, from chemical synthesis to biological evaluation.

This workflow begins with the rational design of new analogs based on existing SAR data. Following synthesis and rigorous structural verification, the compounds undergo a series of biological assays. The in vitro translation assay provides a direct measure of target engagement, while the MIC assay assesses whole-cell antibacterial activity, which also accounts for factors like membrane permeability. The collective data allows for the establishment of clear structure-activity relationships, which in turn informs the design of the next generation of compounds in an iterative process of lead optimization.

References

- 1. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tch.ucsd.edu [tch.ucsd.edu]

- 3. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aminoglycoside binding to human and bacterial A-Site rRNA decoding region constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New derivatives of kanamycin B obtained by combined modifications in positions 1 and 6". Synthesis, microbiological properties, and in vitro and computer-aided toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. Rabbit Reticulocyte Lysate Protocol [promega.com]

- 17. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 18. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]

The Unsung Hero: A Technical Guide to 2-Deoxystreptamine's Central Role in Aminoglycoside Antibiotic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since the discovery of streptomycin (B1217042) in 1944, aminoglycosides have been a cornerstone in the fight against severe bacterial infections, particularly those caused by Gram-negative pathogens.[1] These potent, broad-spectrum antibiotics function by targeting the bacterial ribosome, leading to a cascade of events that ultimately result in cell death.[1][2] At the heart of the majority of clinically significant aminoglycosides lies a conserved aminocyclitol scaffold: 2-deoxystreptamine (B1221613) (2-DOS). This central moiety is not merely a structural backbone but a critical determinant of the antibiotic's mechanism of action, its interaction with the ribosomal target, and its susceptibility to resistance mechanisms.[3][4]

This in-depth technical guide explores the multifaceted role of the 2-deoxystreptamine core in the antibacterial activity of aminoglycosides. We will delve into its crucial function in ribosome binding and the induction of protein mistranslation, examine how its modification contributes to the rise of antibiotic resistance, and provide detailed experimental protocols and quantitative data for researchers in the field.

The 2-Deoxystreptamine Core: Structure and Significance

The 2-deoxystreptamine ring is a substituted diaminocyclohexane that serves as the aglycone in most clinically relevant aminoglycosides.[5] Amino sugars are attached via glycosidic linkages to either the 4 and 5 positions (e.g., neomycin) or the 4 and 6 positions (e.g., gentamicin, tobramycin, amikacin) of the 2-DOS ring.[1][3] This substitution pattern is a key classification feature for this antibiotic class. The amino and hydroxyl groups decorating the 2-DOS core are not passive additions; they are pivotal for the molecule's biological activity, directly influencing its binding affinity to the ribosomal RNA target and its recognition by resistance-conferring enzymes.[1][6]

Mechanism of Action: 2-Deoxystreptamine at the Ribosomal A-Site

The bactericidal activity of aminoglycosides stems from their high-affinity binding to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][7][8] The 2-deoxystreptamine ring plays a central role in this interaction.

Specifically, Ring II of the 2-DOS core makes critical contacts with the universally conserved nucleotides of the A-site, such as A1492 and A1493.[8] This binding event induces a conformational change in the A-site, forcing these two adenine (B156593) residues to flip out from their stacked positions within helix 44 of the 16S rRNA.[7][9] This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, effectively locking the A-site in a "closed" or "on" state.

This stabilization of the closed conformation has two major consequences:

-

Inhibition of Protein Synthesis: By locking the A-site, aminoglycosides can physically block the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[7][10]

-

Induction of Mistranslation: The stabilized closed conformation of the A-site lowers the accuracy of codon recognition. This allows near-cognate and non-cognate aminoacyl-tRNAs to be accepted, leading to the synthesis of aberrant, non-functional, or even toxic proteins.[2][9]

The accumulation of these mistranslated proteins, particularly in the bacterial membrane, is thought to trigger a cascade of downstream events, including the activation of two-component stress response systems like CpxA-CpxR and ArcA-ArcB, leading to oxidative stress and ultimately contributing to bacterial cell death.[2]

Caption: Mechanism of Aminoglycoside Action on the Bacterial Ribosome.

Resistance Mechanisms Targeting or Influenced by 2-Deoxystreptamine

The clinical utility of aminoglycosides is threatened by the emergence of bacterial resistance. The most prevalent mechanism is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[5] Many of these enzymes directly target or are sterically hindered by the 2-deoxystreptamine core and its substituents. There are three main classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetyl-CoA-dependent acetylation of amino groups on the aminoglycoside. Several AACs, such as AAC(3), target the amino groups at the 1 and 3 positions of the 2-DOS ring.[1]

-

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups. Modifications often occur on the amino sugars, but the overall structure, dictated by the 2-DOS core, influences substrate recognition.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes catalyze the transfer of a nucleotide (usually AMP) to hydroxyl groups on the aminoglycoside.

Another significant resistance mechanism involves the methylation of the 16S rRNA at or near the aminoglycoside binding site by 16S rRNA methyltransferases. This modification prevents the antibiotic from binding effectively to its target. For example, methylation at G1405 or A1408 can confer high-level resistance to 4,6-disubstituted and both 4,5- and 4,6-disubstituted 2-DOS aminoglycosides, respectively.[1][5]

Caption: Overview of Aminoglycoside Resistance Mechanisms.

Quantitative Data on Aminoglycoside Activity and Resistance

The following tables summarize key quantitative data related to the binding affinity of 2-deoxystreptamine-containing aminoglycosides to their ribosomal target and the kinetic parameters of resistance-conferring enzymes.

Table 1: Ribosomal Binding and Inhibitory Concentrations

| Aminoglycoside | Target | Method | Parameter | Value | Reference(s) |

| Neomycin B | E. coli H69 rRNA | Spectroscopy/Calorimetry | Kd | 0.3 ± 0.1 µM | [2] |

| Tobramycin | E. coli H69 rRNA | Spectroscopy/Calorimetry | Kd | 0.2 ± 0.2 µM | [2] |

| Paromomycin | E. coli H69 rRNA | Spectroscopy/Calorimetry | Kd | 5.4 ± 1.1 µM | [2] |

| Neomycin | M. smegmatis ribosome | MIC | MIC | 0.5 µg/mL | [11] |

| Paromomycin | M. smegmatis ribosome | MIC | MIC | 2 µg/mL | [11] |

| Gentamicin C1a | Bacterial Ribosome | In vitro translation | IC50 | 40-fold less active than Gentamicin C1a | [4] |

| Tobramycin | WT E. coli Ribosomes | Toeprinting Assay | IC50 | 16 µM |

Table 2: Kinetic Parameters of Aminoglycoside Modifying Enzymes (AMEs)

| Enzyme | Aminoglycoside Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| ANT(2'')-Ia | Tobramycin | 22.1 ± 3.2 | 2.01 ± 0.14 | 9.10 x 104 | [1] |

| ANT(2'')-Ia | Kanamycin B | 20.1 ± 3.4 | 1.77 ± 0.10 | 8.81 x 104 | [1] |

| ANT(2'')-Ia | Kanamycin A | 49.9 ± 6.3 | 1.96 ± 0.19 | 3.93 x 104 | [1] |

| ANT(2'')-Ia | Amikacin | 84.1 ± 9.2 | 0.17 ± 0.03 | 2.02 x 103 | [1] |

| APH(2'')-IVa | Kanamycin A | <1.0 | 0.15 - 1.8 | 1.5 x 103 - 1.2 x 106 | [5][12] |

| APH(2'')-IVa | Tobramycin | 3.3 | 0.15 - 1.8 | 1.5 x 103 - 1.2 x 106 | [5][12] |

| APH(2'')-IVa | Amikacin | 98 | 0.15 - 1.8 | 1.5 x 103 - 1.2 x 106 | [5][12] |

| AAC(3)-IIIa | Sisomicin | - | - | 2.5 ± 0.8 µM-1s-1 | [8] |

| AAC(3)-IIIa | Gentamicin | - | - | 2.7 ± 1.1 µM-1s-1 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aminoglycoside activity and resistance. Below are protocols for key experiments.

Protocol 1: In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of an aminoglycoside on the synthesis of a reporter protein in a cell-free system.

Principle: The inhibition of translation is measured by the reduction in the signal from a reporter protein (e.g., luciferase luminescence). An IC50 value can be determined from a dose-response curve.

Materials:

-

E. coli S30 extract cell-free translation system

-

Plasmid DNA encoding a reporter (e.g., luciferase)

-

Amino acid mix

-

Energy mix (ATP, GTP, etc.)

-

Reaction buffer

-

Aminoglycoside stock solutions of varying concentrations

-

Nuclease-free water

-

Luciferin (B1168401) substrate and luminometer

Procedure:

-

Preparation of Aminoglycoside Dilutions: Prepare a serial dilution of the aminoglycoside stock solution in nuclease-free water. A typical final concentration range to test is 0.01 µM to 100 µM. Include a vehicle control.

-

Reaction Assembly (per 10 µL reaction, on ice):

-

Combine reaction buffer, amino acid mix, energy mix, and luciferase plasmid DNA.

-

Add 1 µL of the aminoglycoside dilution or vehicle control.

-

Add 3 µL of E. coli S30 extract.

-

Gently mix by pipetting.

-

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Signal Detection:

-

Cool reactions to room temperature.

-

Add an equal volume of luciferin substrate to each reaction.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract background luminescence (no DNA template control).

-

Calculate percent inhibition relative to the vehicle control.

-

Plot % Inhibition versus the logarithm of the aminoglycoside concentration to determine the IC50 value.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of an antibiotic in a liquid growth medium.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Aminoglycoside stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

-

Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Prepare serial twofold dilutions of the aminoglycoside in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Protocol 3: Aminoglycoside Acetyltransferase (AAC) Activity Assay (Spectrophotometric)

This assay measures the activity of AAC enzymes by monitoring the production of Coenzyme A (CoASH).

Principle: The sulfhydryl group of CoASH, a product of the acetylation reaction, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

Purified AAC enzyme

-

Aminoglycoside substrate

-

Acetyl-CoA

-

DTNB

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, DTNB, and the aminoglycoside substrate at various concentrations.

-

Initiation: Start the reaction by adding a known amount of the purified AAC enzyme and acetyl-CoA.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time.

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Use the Beer-Lambert law and the molar extinction coefficient of the product to convert the rate of change in absorbance to the rate of product formation.

-

Determine kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

-

Caption: Workflow for a Fluorescence Polarization-based Ribosome Binding Assay.

Conclusion

The 2-deoxystreptamine scaffold is undeniably the linchpin of activity for a vast and vital class of aminoglycoside antibiotics. Its integral role in the high-affinity binding to the ribosomal A-site, the subsequent induction of protein mistranslation, and its influence on the susceptibility to resistance mechanisms underscore its importance. A thorough understanding of the structure-activity relationships centered around the 2-DOS core is paramount for the development of novel aminoglycoside derivatives that can overcome existing resistance mechanisms and exhibit improved therapeutic indices. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of these critical antibiotics and engineering the next generation of therapeutics to combat the ever-evolving threat of bacterial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Correlation of aminoglycoside resistance with the KmS and Vmax/Km ratios of enzymatic modification of aminoglycosides by 2''-O-nucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-mediated aminoglycoside resistance without target mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6’)-Im [microbialcell.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2''-IVa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deoxystreptamine-kanosaminide (CAS 20744-51-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxystreptamine-kanosaminide, also known as Tobramycin A, is an aminoglycoside antibiotic with the CAS number 20744-51-8. It is a known impurity of the broad-spectrum antibiotic Tobramycin.[1] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological activity, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a complex organic molecule characterized by a deoxystreptamine core linked to a kanosaminide sugar moiety.[2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20744-51-8 | [3] |

| Molecular Formula | C₁₂H₂₅N₃O₇ | [3] |

| Molecular Weight | 323.34 g/mol | [3] |

| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | [3] |

| Synonyms | Tobramycin A, Antibiotic NK 1012-2, 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine | [3][4] |

| Appearance | Off-White to Pale Brown Solid | [5] |

| Storage Temperature | 2-8°C | [6] |

Biological Activity and Mechanism of Action

This compound is a member of the aminoglycoside class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[7] The primary target of aminoglycosides is the bacterial 30S ribosomal subunit.[7]

The binding of this compound to the A-site of the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

-

Induction of mRNA Misreading: The binding of the aminoglycoside causes a conformational change in the A-site, leading to the incorrect incorporation of amino acids into the growing polypeptide chain.[7]

-

Inhibition of Translocation: The compound can also inhibit the movement of the ribosome along the mRNA molecule, a process known as translocation.[8]

-

Blockage of Initiation Complex Formation: Aminoglycosides can interfere with the assembly of the 30S and 50S ribosomal subunits, preventing the formation of a functional ribosome.[5]

These actions ultimately lead to the production of non-functional or toxic proteins, resulting in bacterial cell death.[5]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics like this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Koenigs-Knorr reaction, a classic method for glycosidic bond formation.[2] The following is a generalized protocol based on this methodology.

Materials:

-

Protected 2-deoxystreptamine (B1221613) (aglycon)

-

Protected and activated kanosaminide derivative (glycosyl donor, e.g., a glycosyl halide)

-

Heavy metal salt promoter (e.g., silver triflate, mercury(II) cyanide)

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Molecular sieves

-

Reagents for deprotection (e.g., H₂/Pd for benzyl (B1604629) ethers, acid/base for acyl groups)

-

Chromatography supplies for purification

Procedure:

-

Preparation of Reactants: Ensure both the protected 2-deoxystreptamine and the activated kanosaminide donor are pure and anhydrous.

-

Glycosylation Reaction: a. To a solution of the protected 2-deoxystreptamine and the heavy metal salt promoter in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add activated molecular sieves. b. Cool the mixture to the desired temperature (e.g., -78°C to 0°C). c. Slowly add a solution of the activated kanosaminide donor to the reaction mixture. d. Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: a. Quench the reaction (e.g., with a saturated solution of sodium bicarbonate). b. Filter the reaction mixture to remove insoluble salts. c. Extract the product with an organic solvent. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

-

Deprotection: Remove the protecting groups from the purified glycoside to yield this compound.

-

Final Purification: Purify the final product by a suitable method, such as recrystallization or chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[4]

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the wells of a 96-well plate.

-

Prepare the bacterial inoculum by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[4]

Experimental Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[9]

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound at various concentrations

-

Luminometer or fluorometer

Procedure:

-

Prepare reaction mixtures containing the cell-free extract, reporter template, amino acids, and energy source.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

Measure the reporter protein activity. For luciferase, add the luciferin (B1168401) substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein synthesis) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10]

Quantitative Data

Tobramycin Activity Data:

| Parameter | Organism | Value | Reference |

| MIC₅₀ | Pseudomonas aeruginosa | 1 µg/mL | [10] |

| MIC₉₀ | Pseudomonas aeruginosa | 8 µg/mL | [10] |

| IC₅₀ (Ribosomal Translocation) | Wild-type E. coli | 16 µM | [10] |

| IC₅₀ (Ribosomal Translocation) | A1408G mutant E. coli | 700 µM | [10] |

| IC₅₀ (Ribosome Recycling) | E. coli | 23 ± 3 µM | [11] |

Note: MIC₅₀ and MIC₉₀ are the concentrations that inhibit 50% and 90% of isolates, respectively.

Conclusion

This compound (Tobramycin A) is an important compound for researchers in the fields of antibiotic development and bacterial protein synthesis. As an aminoglycoside, its mode of action is well-understood, and established protocols exist for its synthesis and biological evaluation. Further research is warranted to determine the specific quantitative activity of this compound and to explore its potential as a lead for the development of new antimicrobial agents.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for deoxystreptamine-kanosaminide (Tobramycin A, Antibiotic NK 1012-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxystreptamine-Kanosaminide, an aminoglycoside antibiotic more commonly known as Tobramycin A. This document delves into its chemical synonyms, quantitative antimicrobial data, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers and professionals in the field of drug development and microbiology.

Chemical Identity and Synonyms

This compound is a key component of the aminoglycoside antibiotic Tobramycin. It is also recognized by several other names and identifiers in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

Table 1: Synonyms and Identifiers for this compound (Tobramycin A)

| Category | Synonym/Identifier |

| Common Name | Tobramycin A |

| Systematic Name | (2S,3R,4S,5S,6R)-4-amino-2-[[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy]-6-(hydroxymethyl)oxane-3,5-diol |

| Alternative Name | Antibiotic NK 1012-2 |

| Chemical Formula | C₁₂H₂₅N₃O₇ |

| CAS Number | 20744-51-8 |

| Other Identifiers | 35Y3F2C5PW, BRN 0026899, NK-1012-2 |

Quantitative Antimicrobial Activity

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of Tobramycin against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Tobramycin against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 1 | 8 | <0.25 - >512 |

| Escherichia coli | 0.5 | 2 | 0.25 - 1 |

| Klebsiella pneumoniae | 0.5 | 2 | ≤0.25 - >8 |

| Enterobacter spp. | - | - | ≤0.25 - 8 |

| Proteus mirabilis | - | - | ≤0.25 - 4 |

| Serratia spp. | - | - | ≤0.25 - >8 |

| Acinetobacter baumannii | - | - | 0.0625 |

| Citrobacter braakii | - | - | 0.03125 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 3: Minimum Inhibitory Concentration (MIC) of Tobramycin against Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | ≤0.20 - 1 |

| Mycobacterium smegmatis | 0.125 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tobramycin exerts its bactericidal effect by potently inhibiting protein synthesis in susceptible bacteria. This process involves a multi-step interaction with the bacterial ribosome.

The primary target of Tobramycin is the 30S ribosomal subunit. It binds to a specific site on the 16S rRNA, which is a crucial component of this subunit. This binding has two major consequences:

-

Interference with the Initiation Complex: Tobramycin's binding to the 30S subunit interferes with the formation of the 70S initiation complex, which is the complete ribosome assembled and ready to begin protein synthesis.

-

Induction of mRNA Misreading: The binding of Tobramycin to the A-site of the ribosome causes a conformational change, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

Furthermore, Tobramycin also exhibits a secondary binding site on the 50S ribosomal subunit, which can further disrupt the translation process. The culmination of these actions is the disruption of essential cellular processes and ultimately, bacterial cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Tobramycin A.

Synthesis of 2-Deoxystreptamine (B1221613) (Core of Tobramycin A)

The total chemical synthesis of Tobramycin A is a complex multi-step process. A common and practical laboratory-scale approach to obtain the core 2-deoxystreptamine (2-DOS) scaffold involves the degradation of the more readily available aminoglycoside, neomycin.

Protocol: Acidic Hydrolysis of Neomycin to Yield 2-Deoxystreptamine

-

Hydrolysis of Neomycin:

-

Dissolve neomycin sulfate (B86663) in concentrated hydrochloric acid (HCl).

-

Reflux the mixture overnight. This initial hydrolysis cleaves the glycosidic bonds to yield neamine (B104775).

-

-

Further Hydrolysis to 2-Deoxystreptamine:

-

Subject the resulting neamine to a more vigorous acidic treatment with aqueous hydrobromic acid (HBr).

-

Reflux the mixture for an extended period (e.g., 2 days) to cleave the remaining glycosidic linkage and yield the 2-deoxystreptamine core.

-

-

Protection of Amino Groups:

-

To the crude 2-deoxystreptamine product, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium hydroxide (B78521) (NaOH) in a 1:1 mixture of dioxane and water.

-

Stir the reaction overnight to protect the amino groups with tert-butyloxycarbonyl (Boc) protecting groups.

-

-

Purification:

-

Purify the Boc-protected 2-deoxystreptamine using appropriate chromatographic techniques (e.g., silica (B1680970) gel column chromatography) to obtain the desired product.

-

Note: This protocol provides a general guideline. Specific reaction conditions, concentrations, and purification methods may require optimization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Tobramycin using the broth microdilution method.

Workflow for Broth Microdilution MIC Testing

Detailed Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Preparation of Tobramycin Dilutions:

-

Prepare a stock solution of Tobramycin in an appropriate solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Tobramycin at which there is no visible growth of the organism.

-

Conclusion

This technical guide provides a foundational understanding of this compound (Tobramycin A) for scientific and research applications. The compiled data on its chemical identity, antimicrobial activity, and mechanism of action, along with detailed experimental protocols, serve as a valuable resource for professionals engaged in the study and development of antimicrobial agents. Further research into the synthesis of novel derivatives and a deeper understanding of resistance mechanisms will continue to be critical areas of investigation in the ongoing battle against infectious diseases.

Enzymatic Synthesis of 2-Deoxystreptamine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-deoxystreptamine (B1221613) (2-DOS) core is a pivotal structural motif in a multitude of clinically significant aminoglycoside antibiotics. The growing challenge of antimicrobial resistance has spurred intensive research into novel enzymatic and chemoenzymatic strategies for the synthesis of 2-DOS-containing compounds. This technical guide provides an in-depth overview of the enzymatic synthesis of these vital molecules, detailing the biosynthetic pathway, key enzymes, and experimental protocols. Furthermore, it explores chemoenzymatic approaches that combine the precision of enzymatic catalysis with the versatility of chemical synthesis to generate novel aminoglycoside derivatives with potentially enhanced therapeutic properties. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product synthesis, enzymology, and drug discovery.

Introduction

Aminoglycoside antibiotics, characterized by their amino-substituted sugar moieties linked to an aminocyclitol core, are potent inhibitors of bacterial protein synthesis.[1][2] A major subclass of these antibiotics contains the central 2-deoxystreptamine (2-DOS) scaffold. The enzymatic machinery responsible for the biosynthesis of 2-DOS from simple sugar precursors has been a subject of extensive investigation, offering a powerful toolkit for the biocatalytic production of both natural and novel aminoglycoside analogues.[3][4] Understanding and harnessing these enzymatic pathways is crucial for the development of next-generation antibiotics to combat resistant pathogens.